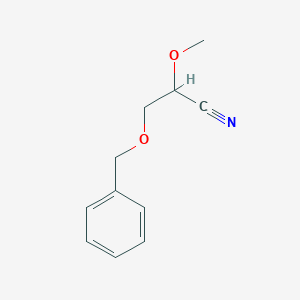

3-(Benzyloxy)-2-methoxypropanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-methoxy-3-phenylmethoxypropanenitrile |

InChI |

InChI=1S/C11H13NO2/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11H,8-9H2,1H3 |

InChI Key |

UTEZDTDLJUGONM-UHFFFAOYSA-N |

Canonical SMILES |

COC(COCC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Significance of Nitrile Functional Groups in Chemical Transformations

The nitrile, or cyano, group (-C≡N) is a cornerstone of synthetic organic chemistry, prized for its stability and its capacity to be transformed into a wide array of other functional groups. studysmarter.co.ukresearchgate.net

The structure of the nitrile group is characterized by a linear, sp-hybridized carbon atom triple-bonded to a nitrogen atom. The high electronegativity of nitrogen polarizes the triple bond, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. fiveable.mewikipedia.org This inherent reactivity is the basis for its role as a versatile synthetic precursor. researchgate.net Nitriles are found in numerous pharmaceuticals and biologically active compounds. researchgate.net

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to produce carboxylic acids, often proceeding through a carboxamide intermediate. wikipedia.org This two-step conversion is a reliable method for introducing a carboxyl group.

Reduction: Nitriles can be readily reduced to primary amines (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.mewikipedia.org This transformation is fundamental for synthesizing amines from non-amine precursors.

Organometallic Addition: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed to yield a ketone. fiveable.me

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, ether; 2. H₂O or H₂, metal catalyst (e.g., Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgBr, ether; 2. H₃O⁺ | Ketone (-(C=O)-R) |

| Pinner Reaction | ROH, HCl | Ester (-COOR) |

Role of Benzyloxy and Methoxy Moieties in Advanced Molecular Design

The benzyloxy and methoxy (B1213986) groups in 3-(benzyloxy)-2-methoxypropanenitrile provide crucial functionality, influencing the molecule's stability, reactivity, and potential applications in the synthesis of complex targets.

The benzyloxy group (BnO-), a benzyl (B1604629) group attached to an oxygen atom, is one of the most widely used protecting groups for alcohols in organic synthesis. wikipedia.orgchem-station.com Its popularity stems from its robustness; it is stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. chem-station.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected hydroxyl group. libretexts.org The benzyl group is typically introduced by reacting an alcohol with a benzyl halide (like benzyl bromide) in the presence of a base. chem-station.com Deprotection is most commonly and cleanly achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene as a byproduct. chem-station.comlibretexts.org This specific and mild deprotection method makes the benzyloxy group a key component in orthogonal protection strategies in complex syntheses, such as those of polypeptides and carbohydrates. researchgate.net

The methoxy group (-OCH₃) is one of the most common substituents found in approved drug molecules and natural products. nih.gov Although small, it can profoundly impact a molecule's biological and physicochemical properties through a combination of steric and electronic effects. researchgate.netwikipedia.org Electronically, the methoxy group exhibits a dual nature: it is electron-withdrawing through induction due to the oxygen atom's electronegativity, but it is a strong electron-donating group through resonance, where the oxygen's lone pairs can delocalize into an adjacent π-system. catbull.com This ability to donate electron density can stabilize adjacent carbocations and influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the methoxy group can improve a molecule's metabolic stability and modulate its binding affinity to biological targets. nih.gov

| Functional Group | Common Abbreviation | Primary Role in Synthesis | Key Features | Common Deprotection Method |

|---|---|---|---|---|

| Benzyloxy | BnO | Protecting Group for Alcohols | Stable to acid, base, and many redox conditions | Catalytic Hydrogenolysis (H₂/Pd-C) |

| Methoxy | MeO | Modifying Group | Influences electronic properties, solubility, and metabolic stability | Generally stable; requires harsh conditions for cleavage (e.g., BBr₃) |

Overview of Synthetic Utility in Contemporary Chemical Research

Classical and Contemporary Synthetic Approaches

The synthesis of this compound relies on a foundation of well-established and modern organic reactions. These methods focus on the sequential or convergent assembly of the molecule from various precursors.

Precursor-Based Strategies for Nitrile Synthesis

The introduction of the nitrile (cyano) group is a critical step in the synthesis of the target molecule. A range of precursor-based strategies can be employed, broadly classified by the type of starting material and the method of cyanation. researchgate.net

One common approach involves the conversion of existing functional groups, such as amides or aldoximes, into a cyano group through dehydration. researchgate.net For instance, primary amides can be dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) to yield the corresponding nitrile. chemistrysteps.com

Another major category of nitrile synthesis is through nucleophilic substitution reactions. chemistrysteps.com Alkyl halides can be treated with cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in an Sₙ2 reaction to introduce the nitrile functionality. chemistrysteps.com Alternatively, cyanation can be achieved using various external cyanating agents that can act as nucleophiles, electrophiles, or donors of the CN ligand. researchgate.net These reagents include trimethylsilyl (B98337) cyanide (Me₃SiCN), copper(I) cyanide (CuCN), and potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net

Modern methods also include the direct conversion of carboxylic acids and the cyanation of C-H bonds, offering more atom-economical and efficient routes. algoreducation.comorganic-chemistry.org

Table 1: Common Precursor-Based Methods for Nitrile Synthesis

| Precursor Type | Reagent(s) | Mechanism/Reaction Type | Reference |

|---|---|---|---|

| Primary Amide | SOCl₂, P₂O₅, POCl₃ | Dehydration | chemistrysteps.com |

| Alkyl Halide | NaCN, KCN | Sₙ2 Nucleophilic Substitution | chemistrysteps.com |

| Aldehyde/Ketone | TMSCN | Nucleophilic Addition | researchgate.net |

| Aryl Halide | CuCN | Transition-metal catalyzed | researchgate.net |

Benzylation Reactions in the Formation of Benzyloxy Ethers

The benzyloxy group (BnO) is a common protecting group for alcohols in organic synthesis due to its stability under various conditions and its ease of removal via catalytic hydrogenation. oup.comwikipedia.org The formation of the benzyloxy ether in this compound typically involves the benzylation of a corresponding alcohol precursor.

The most traditional method for this transformation is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), followed by a reaction with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl). oup.comwikipedia.org For substrates sensitive to strongly basic conditions, milder bases like silver(I) oxide (Ag₂O) can be used. oup.com

To avoid harsh basic conditions altogether, acid-catalyzed methods have been developed. The use of benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) allows for the protection of alcohols under acidic conditions. organic-chemistry.org Another approach involves using 2-benzyloxy-1-methylpyridinium triflate, which can benzylate alcohols under neutral conditions. organic-chemistry.org

Recent advancements include visible-light-mediated oxidative debenzylation, which enhances the utility of benzyl ethers as temporary protecting groups by allowing for milder cleavage conditions. nih.gov

Table 2: Selected Benzylation Methods for Alcohols

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| NaH, Benzyl Bromide | Anhydrous solvent (e.g., DMF, THF) | Strong base, high yield | oup.com |

| Ag₂O, Benzyl Bromide | Mild conditions | Useful for base-sensitive substrates | oup.com |

| Benzyl Trichloroacetimidate, TfOH (cat.) | Acidic conditions | Compatible with acid-stable groups | organic-chemistry.org |

Methoxylation and Other Etherification Protocols

The introduction of the methoxy group is another key etherification step. Methoxylation can be achieved through several protocols, depending on the substrate. wikipedia.org A common method involves the methylation of an alkoxide, which is formed by deprotonating a precursor alcohol. wikipedia.org

For the synthesis of aryl methoxides, methods include the metal-catalyzed methylation of phenols or the methoxylation of aryl halides. wikipedia.orgnih.gov For instance, copper-catalyzed coupling reactions of aryl halides with methanol (B129727) can be effective, particularly for electron-deficient and neutral aryl halides. google.com Palladium-catalyzed C-H methoxylation of aryl halides has also been developed as a powerful tool for late-stage functionalization. nih.gov

In the context of aliphatic systems, such as the propanenitrile backbone, the methoxy group is often introduced by reacting an alcohol with a methylating agent or by an addition reaction to an alkene. Anodic electrochemical oxidation, known as the Shono oxidation, can be used to form a new bond at the α-position of an amino moiety, which can be captured by methanol as a nucleophile to introduce a methoxy group. nih.gov

Stereoselective Synthesis of this compound and Related Chiral Precursors

Creating this compound with a specific three-dimensional arrangement (stereochemistry) requires advanced synthetic techniques. Asymmetric synthesis aims to produce one enantiomer in excess over the other. chiralpedia.comwikipedia.org

Asymmetric Transformations for Enantiomeric Purity

Achieving enantiomeric purity is a central goal in modern organic synthesis, particularly for pharmaceuticals, where different enantiomers can have vastly different biological activities. wikipedia.orgnih.gov Asymmetric synthesis, or enantioselective synthesis, is a chemical reaction that preferentially forms one stereoisomer over another. chiralpedia.comwikipedia.org

This selectivity is achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst biases the reaction to favor the formation of one enantiomer. wikipedia.org This bias is created by lowering the activation energy for the pathway leading to the desired enantiomer compared to the pathway leading to its mirror image. wikipedia.org

Key approaches to achieve enantiomeric purity include:

Enantioselective Catalysis : Utilizes a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or an organocatalyst) to generate a large amount of an enantiomerically enriched product. chiralpedia.comwikipedia.org

Chiral Auxiliaries : A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Biocatalysis : Employs enzymes, which are nature's chiral catalysts, to perform highly specific and enantioselective transformations under mild conditions. chiralpedia.com

Chiral Auxiliary and Organocatalyst-Controlled Syntheses

Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is effective because the reaction proceeds via diastereomeric transition states, which have different energies, leading to the preferential formation of one diastereomer. For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Pseudoephedrine can also serve as a chiral auxiliary in the alkylation of enolates derived from carboxylic acids. wikipedia.org

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. sigmaaldrich.com These catalysts can activate substrates through various mechanisms, such as forming iminium or enamine intermediates. Proline and its derivatives are prominent examples of organocatalysts used in asymmetric aldol, Mannich, and Michael reactions. nih.gov Organocatalysts offer several advantages, including stability, lower toxicity compared to many metal catalysts, and insensitivity to air and moisture. sigmaaldrich.com They are used in a wide array of asymmetric reactions, including epoxidations, alkylations, and hydrogenations. sigmaaldrich.com

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

| Phosphorus pentoxide |

| Phosphoryl chloride |

| Sodium cyanide |

| Potassium cyanide |

| Trimethylsilyl cyanide |

| Copper(I) cyanide |

| Potassium ferrocyanide |

| Sodium hydride |

| Benzyl bromide |

| Benzyl chloride |

| Silver(I) oxide |

| Benzyl trichloroacetimidate |

| Trifluoromethanesulfonic acid |

| 2-Benzyloxy-1-methylpyridinium triflate |

| Methanol |

| Evans' oxazolidinone |

| Pseudoephedrine |

Diastereoselective Approaches in Synthesis

The synthesis of this compound presents a stereochemical challenge due to the presence of a stereocenter at the C2 position. Diastereoselective synthesis aims to control the formation of this stereocenter relative to other chiral centers that may be present in the starting materials or introduced during the synthesis. Several strategies can be envisioned for the diastereoselective synthesis of this target molecule, primarily focusing on the stereocontrolled introduction of the nitrile group.

A plausible precursor for this compound is 2-(benzyloxy)methoxyacetaldehyde. The key step would then be the diastereoselective addition of a cyanide nucleophile to the aldehyde. This can be achieved through various methods:

Substrate-Controlled Diastereoselection: If a chiral center is already present in the starting material, it can direct the stereochemical outcome of the cyanide addition. For instance, if the benzyloxy or methoxy group is attached to a chiral backbone, the inherent steric and electronic properties of the substrate can favor the formation of one diastereomer over the other.

Auxiliary-Controlled Diastereoselection: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereoselective addition of the cyanide. After the reaction, the auxiliary is removed to yield the desired diastereomer.

Catalyst-Controlled Diastereoselective Cyanation: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can effectively induce diastereoselectivity in the addition of cyanide to aldehydes. For example, chiral salen-metal complexes have been successfully employed in the asymmetric addition of cyanide to aldehydes. acs.org Research into the diastereoselective synthesis of cyanohydrin derivatives using chiral cyanoformates has also shown promise. ncl.ac.uk

While direct experimental data on the diastereoselective synthesis of this compound is scarce, studies on similar systems provide valuable insights. For instance, the diastereoselective synthesis of γ-substituted α,β-unsaturated nitriles from O-protected allylic cyanohydrins has been achieved with high diastereoselectivity (up to 98% dr) using palladium or iridium catalysts. nih.gov Furthermore, diastereoselective aldolization of α-aminonitriles has been shown to produce diastereomerically pure anti-β-hydroxy-α-aminonitriles. researchgate.net These examples highlight the potential for achieving high diastereoselectivity in the synthesis of functionalized nitriles.

Table 1: Examples of Diastereoselective Nitrile Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Allylic Substitution | Crotonaldehyde-derived cyanohydrin-O-phosphate | [Pd(allyl)Cl]2, dppf | up to 98:2 | nih.gov |

| Aldol Addition | N-benzyl-N-tert-butylaminoacetonitrile | LDA, Aldehyde | >95:5 | researchgate.net |

Principles and Applications of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitriles, which often involves toxic cyanide reagents, is a prime area for the application of these principles.

Key Green Chemistry Principles and their Application:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water is a key goal. The conversion of aldehydes into nitriles can be efficiently performed in buffered aqueous solutions. nih.gov This approach is particularly suitable for water-soluble substrates and can be adapted for hydrophobic compounds by using a mixture of an organic solvent and a buffer. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones, and have been developed into a reliable tool for organic synthesis. rsc.orgrsc.org Biocatalytic methods can be performed in aqueous solutions at ambient temperatures and moderate pH, reducing environmental impact and improving safety. journals.co.za Furthermore, biocatalysis has been used for the enantioselective synthesis of chiral β-hydroxy nitriles using cyanohydrins as a source of cyanide. acs.orgbohrium.com

Alternative and Safer Reagents: The use of highly toxic hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN) is a major safety concern. libretexts.org Greener alternatives include the use of trimethylsilyl cyanide (TMSCN), which is less toxic and offers higher atom economy, and acetone (B3395972) cyanohydrin. researchgate.netresearchgate.net Enzymatic methods that generate cyanide in situ from less hazardous precursors are also being explored. acs.org A cyanide-free enzymatic process using aldoxime dehydratase (Oxd) has been developed for the synthesis of a range of nitriles in water. nih.gov

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reagents in immiscible phases (e.g., aqueous and organic), thereby reducing the need for organic solvents and enabling the use of water-soluble reagents. youtube.com This technique has been applied to the synthesis of nitriles, allowing for the transfer of the cyanide anion from an aqueous phase to an organic phase where the reaction with the substrate occurs. google.comresearchgate.net This minimizes the amount of organic solvent required and can lead to milder reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The direct addition of a cyanide source to an aldehyde to form a cyanohydrin is an atom-economical reaction.

Table 2: Green Chemistry Approaches in Nitrile Synthesis

| Green Chemistry Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Greener Solvents | Synthesis in aqueous media | Reduced use of volatile organic compounds, improved safety | nih.gov |

| Biocatalysis | Use of Hydroxynitrile Lyases (HNLs) | High selectivity, mild reaction conditions, biodegradable catalyst | rsc.orgrsc.org |

| Safer Reagents | Trimethylsilyl cyanide (TMSCN) | Lower toxicity than HCN, high atom economy | researchgate.net |

| Phase-Transfer Catalysis | Biphasic reaction systems | Reduced solvent usage, milder conditions | google.comresearchgate.net |

Reactions Involving the Nitrile Functional Group

The cyano group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions, reductions, and hydrolysis. researchgate.net

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group in this compound is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com This reactivity is analogous to that of a carbonyl group. chemistrysteps.com

One significant reaction is the [2+3] cycloaddition with azides to form tetrazoles. This transformation is a common method for synthesizing 5-substituted 1H-tetrazoles from nitriles. nih.gov The reaction is often catalyzed by various metals and can proceed under mild conditions. For instance, the cycloaddition of an azide (B81097) to a nitrile is a well-established method for forming the tetrazole ring. nih.gov The use of multicomponent reactions can also facilitate the synthesis of diverse tetrazole derivatives from nitrile precursors. beilstein-journals.orgrug.nlrug.nl

The following table summarizes a typical nucleophilic addition reaction to a nitrile, which could be applied to this compound.

| Reaction Type | Reagents | Product | Significance |

| [2+3] Cycloaddition | Sodium azide (NaN₃), Lewis acid catalyst | 5-substituted 1H-tetrazole | Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.org |

Another example of nucleophilic addition is the reaction with organometallic reagents like Grignard or organolithium reagents, which, after hydrolysis of the intermediate imine, yield ketones. chemistrysteps.comlibretexts.org The reaction with thiols, such as cysteine, can also occur, leading to the formation of a thioimidate intermediate. nih.gov

Reduction Methodologies for the Nitrile Functionality

The nitrile group of this compound can be reduced to a primary amine, 3-(benzyloxy)-2-methoxypropan-1-amine. This is a fundamental transformation in organic synthesis.

Catalytic Hydrogenation: This is often the most economical method for the production of primary amines from nitriles. wikipedia.org Typical catalysts include Group 10 metals such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org However, the selectivity for the primary amine can be influenced by reaction conditions, as intermediate imines can react with the amine product to form secondary and tertiary amines. wikipedia.org The choice of catalyst and reaction parameters such as solvent, pH, temperature, and hydrogen pressure are crucial for maximizing the yield of the primary amine. wikipedia.org

Stoichiometric Reductions: Non-catalytic methods using stoichiometric reducing agents are also effective. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride, and diborane can reduce nitriles to primary amines. chemistrysteps.comwikipedia.org

The table below outlines common reduction methods for nitriles.

| Method | Reagent(s) | Product | Key Features |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Primary amine | Economical for large-scale synthesis; selectivity can be an issue. wikipedia.org |

| Stoichiometric Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine | Powerful reducing agent, effective for a wide range of nitriles. chemistrysteps.comwikipedia.org |

| Stoichiometric Reduction | Diborane (B₂H₆) | Primary amine | Alternative to metal hydrides. wikipedia.org |

It is also possible to partially reduce the nitrile to an aldehyde. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic method for this transformation. wikipedia.org Alternatively, using a hydrogen donor followed by in-situ hydrolysis of the resulting imine can also yield an aldehyde. wikipedia.org

Hydrolysis and Other Cyanide-Retention Transformations

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: Treatment with a strong base in water leads to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com The reaction also proceeds through an amide intermediate. chemistrysteps.com

Enzymatic hydrolysis of nitriles is also possible, with nitrilases being a class of enzymes that can convert nitriles to carboxylic acids and ammonia, or in some cases, to amides. mdpi.com

Transformations that retain the cyano group are also synthetically valuable. These reactions often involve manipulations of other parts of the molecule while the nitrile group remains intact. researchgate.net For instance, reactions at the alpha-carbon to the nitrile can be achieved under specific conditions.

Chemical Transformations and Manipulations of the Ether Linkages

The benzyloxy and methoxy groups in this compound are ether linkages that can be cleaved under specific conditions. The benzyloxy group is particularly useful as a protecting group for alcohols due to its relative stability and the various methods available for its removal.

Selective Deprotection Strategies for Benzyloxy Ethers

The cleavage of a benzyl ether is a common transformation in organic synthesis. Several methods are available for the deprotection of the benzyloxy group in this compound to yield the corresponding alcohol.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. organic-chemistry.orgacsgcipr.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source. jk-sci.com The process involves the cleavage of the carbon-oxygen bond, yielding the alcohol and toluene. acsgcipr.orgjk-sci.comambeed.com This method is often compatible with a wide range of other functional groups. acsgcipr.org Catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate instead of hydrogen gas, is a safer alternative. organic-chemistry.orgjk-sci.com

Acidic Cleavage: Strong acids such as HBr and HI can cleave ethers, including benzyl ethers. libretexts.orglibretexts.orgopenstax.org The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.orglibretexts.orgopenstax.org For benzyl ethers, the cleavage often occurs through an Sₙ1 mechanism due to the stability of the benzylic carbocation. libretexts.orglibretexts.orgopenstax.org However, this method is limited to substrates that can tolerate strong acidic conditions. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used to remove benzyl groups. For example, p-methoxybenzyl (PMB) ethers are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org While standard benzyl ethers are more resistant, visible-light-mediated debenzylation using DDQ has been developed, offering a milder alternative to harsh reductive or oxidative methods. nih.govacs.org

The following table summarizes common debenzylation methods.

| Method | Reagent(s) | Byproduct | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild conditions, high chemoselectivity. organic-chemistry.orgacsgcipr.orgjk-sci.com |

| Catalytic Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Toluene, Benzene (B151609) | Avoids the use of hydrogen gas. organic-chemistry.org |

| Acidic Cleavage | HBr or HI | Benzyl bromide or iodide | Harsher conditions, may not be suitable for acid-sensitive substrates. organic-chemistry.orglibretexts.orglibretexts.orgopenstax.org |

| Oxidative Cleavage | DDQ, visible light | Benzaldehyde | Milder alternative to traditional oxidation methods. nih.govacs.org |

| Reductive Cleavage | Lithium and a catalytic amount of naphthalene | Toluene | Mild and chemoselective. organic-chemistry.org |

Selective debenzylation in the presence of other protecting groups is a key consideration in complex syntheses. For instance, methods have been developed for the selective deprotection of benzyl ethers in the presence of para-methoxybenzyl (PMB) ethers. colab.ws

Cleavage and Further Derivatization of Methoxy Groups

Cleavage of methoxy groups is generally more challenging than the cleavage of benzyloxy groups due to the strength of the methyl C-O bond. wikipedia.org Ethers are generally unreactive to many reagents. libretexts.orgopenstax.org However, under certain conditions, the methoxy group in this compound can be cleaved.

Strong acids like HBr and HI can cleave methyl ethers, typically at high temperatures. libretexts.orglibretexts.orgopenstax.orgchemistrysteps.com The reaction proceeds via an Sₙ2 mechanism where the halide ion attacks the methyl group. libretexts.orglibretexts.orgopenstax.org Lewis acids, such as boron tribromide (BBr₃), are also potent reagents for the cleavage of methyl ethers.

Selective cleavage of a methoxy group in the presence of other functional groups can be difficult. However, specific methods have been developed, such as the use of magnesium iodide under solvent-free conditions for the demethylation of aryl methyl ethers. Radical hydrogen abstraction has also been employed for the selective cleavage of methoxy groups adjacent to hydroxyl groups in carbohydrates. nih.gov

Once the methoxy group is cleaved to reveal a hydroxyl group, this alcohol functionality can be further derivatized. Derivatization is a common technique used to modify the chemical and physical properties of a molecule, for example, to improve its chromatographic behavior or to introduce a specific functional group. libretexts.org Common derivatization reactions for alcohols include:

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. libretexts.org

Silylation: Reaction with a silylating agent (e.g., trimethylsilyl chloride) to form a silyl ether. youtube.com

Alkylation: Reaction with an alkylating agent to form a new ether. libretexts.org

These derivatization techniques can be used to introduce a wide variety of functional groups, allowing for further synthetic manipulations. science.gov

Stereospecific Reactions of this compound

The carbon atom at the 2-position of this compound, bonded to the methoxy and nitrile groups, is a stereocenter. Reactions involving this center can potentially proceed with specific stereochemical outcomes.

Retention of Stereochemical Configuration

In nucleophilic substitution reactions at the chiral center, retention of stereochemistry can occur through mechanisms that avoid the typical backside attack associated with S(_N)2 reactions, which leads to inversion. One possibility is a double inversion mechanism. Another is the involvement of a neighboring group that temporarily participates in the reaction, shielding one face of the molecule from attack and forcing the incoming nucleophile to approach from the same face as the leaving group departed. However, without experimental data, the feasibility of such pathways for this specific molecule is speculative.

Controlled Stereoinversion Processes

Controlled stereoinversion is a critical transformation in asymmetric synthesis. For a chiral center like the one in this compound, stereoinversion is most commonly achieved through an S(_N)2 reaction. This process involves a direct backside attack by a nucleophile on the carbon atom bearing a suitable leaving group, resulting in the inversion of its stereochemical configuration. For this to be applicable to the target molecule, one of the substituents at the C2 position would need to be a good leaving group, which is not the case for the methoxy group under neutral conditions. Activation of the methoxy group or its substitution would be required to facilitate such a process.

Radical Reactions in the Chemistry of this compound

Radical reactions involve intermediates with unpaired electrons and proceed through initiation, propagation, and termination steps. The presence of benzylic hydrogens and hydrogens alpha to the ether and nitrile functionalities in this compound suggests potential sites for radical formation.

Radicals are generally stabilized by resonance and adjacent electron-withdrawing or -donating groups. The nitrile group can stabilize an adjacent radical through resonance. The methoxy group can also stabilize a radical at the C2 position. The benzylic hydrogens on the benzyloxy group are particularly susceptible to abstraction to form a resonance-stabilized benzyl radical.

Common radical reactions include halogenation, addition to double bonds, and cyclizations. In the absence of unsaturation within the molecule, intermolecular radical reactions would be more likely. For instance, radical bromination with N-bromosuccinimide (NBS) under photochemical or thermal conditions could potentially lead to the abstraction of a hydrogen atom to form a radical intermediate. The regioselectivity of such a reaction would depend on the relative stability of the possible radical intermediates.

Without specific experimental studies on this compound, any discussion of its reactivity in these areas remains theoretical.

Derivatization Strategies and Analogue Synthesis of 3 Benzyloxy 2 Methoxypropanenitrile

Synthesis of Substituted 3-(Benzyloxy)-2-methoxypropanenitrile Analogues

The synthesis of analogues of this compound is a key area of research, enabling the exploration of structure-activity relationships. These synthetic efforts are broadly categorized into functionalization at the carbon framework and modifications of the peripheral benzyloxy moiety.

The carbon skeleton of this compound and related nitrile compounds is amenable to various functionalization reactions. Alkylation, for instance, introduces alkyl groups into the molecule, thereby altering its steric and electronic properties. Nickel-catalyzed alkylation of nitriles with alcohols represents a chemo-selective method for C-C bond formation. rsc.org Similarly, palladium-catalyzed decarboxylative benzylation and arylation offer pathways to introduce benzyl (B1604629) and aryl moieties. rsc.org

Transition metal-free cross-dehydrogenative arylation of unactivated benzylic C–H bonds provides a direct method for creating 1,1-diarylmethanes from simple alkyl benzene (B151609) derivatives and electron-rich arenes. rsc.org This reaction proceeds through an in-situ generated benzyl fluoride (B91410) intermediate that subsequently reacts with a nucleophilic arene, tolerating a range of functional groups. rsc.org

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Alkylation | Nickel Chloride/Phenanthroline | Chemo-selective alkylation of nitriles with alcohols. | rsc.org |

| Benzylation/Arylation | Palladium Complexes | Decarboxylative approach for C-C bond formation. | rsc.org |

| Arylation | Transition Metal-Free | Cross-dehydrogenative coupling of benzylic C-H bonds with arenes. | rsc.org |

The benzyloxy group is a common pharmacophore in medicinal chemistry, and its modification can significantly impact biological activity. nih.gov The introduction of various substituents onto the phenyl ring of the benzyloxy group allows for the fine-tuning of the molecule's properties. For example, the synthesis of ring-substituted 2-methoxyethyl phenylcyanoacrylates involves the Knoevenagel condensation of appropriately substituted benzaldehydes with 2-methoxyethyl cyanoacetate. chemrxiv.org This method has been used to prepare a variety of analogues with substituents such as benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino groups on the phenyl ring. chemrxiv.org

The synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as anti-inflammatory agents further illustrates the importance of modifying the benzyloxy moiety. nih.gov Additionally, the introduction of a benzyloxy group into chalcone (B49325) motifs has been explored for the development of monoamine oxidase B inhibitors. nih.gov The position of the benzyloxy group on the aromatic ring can have a substantial effect on the inhibitory activity and selectivity of the resulting compounds. nih.gov

| Compound Class | Synthetic Method | Example Substituents on Benzyloxy Moiety | Reference |

|---|---|---|---|

| Ring-substituted 2-methoxyethyl phenylcyanoacrylates | Knoevenagel Condensation | 2-benzyloxy, 3-benzyloxy, 4-benzyloxy, 3-(4-methylphenyl) | chemrxiv.org |

| (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes | Not specified | Methoxy (B1213986) | nih.gov |

| Benzyloxy chalcones | Claisen-Schmidt Condensation | Para- and ortho-benzyloxy | nih.gov |

Cyclization and Annulation Reactions Involving this compound

Cyclization and annulation reactions are powerful tools for the construction of cyclic and polycyclic systems from acyclic precursors like this compound. These reactions can lead to the formation of diverse heterocyclic frameworks. For instance, the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester can yield chromane (B1220400) derivatives. mdpi.comunimi.it

Annulation reactions, such as the [3+3] and [4+2] annulations of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, provide access to complex chiral heterocyclic frameworks. nih.gov While not directly involving this compound, these methodologies showcase the potential for constructing fused ring systems from appropriately functionalized precursors. Thermally induced [2+2] cycloadditions of (benzyloxymethylene)cyclopropane with alkylidenemalononitriles afford cyclobutane (B1203170) derivatives, demonstrating another route to cyclic structures. researchgate.net

Utilization of this compound in the Construction of Complex Molecular Architectures

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of complex molecules, including natural products and diverse heterocyclic compounds.

Chiral building blocks are essential for the enantioselective synthesis of natural products and pharmaceuticals. enamine.netsigmaaldrich.com Molecules containing the benzyloxymethyl group are utilized in the synthesis of complex chiral structures. For example, the enantioselective synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives has been achieved through TiCl4 mediated alkylation, with the stereochemistry confirmed by X-ray crystallography. mdpi.comnih.gov These compounds serve as valuable chiral intermediates in medicinal chemistry. mdpi.com The use of biocatalysis is also a growing area for the greener synthesis of natural products, leveraging the high chemo-, regio-, and stereoselectivity of enzymes. taylorfrancis.com

Applications in the Synthesis of Macrocyclic and Polycyclic Structures

While direct, documented applications of this compound in the synthesis of macrocyclic and polycyclic structures are not extensively reported in publicly available literature, its chemical structure provides a versatile scaffold for derivatization into precursors suitable for various cyclization strategies. The presence of the nitrile and benzyloxy groups allows for targeted modifications to introduce functionalities capable of participating in ring-forming reactions. This section will explore potential derivatization strategies and the subsequent application of the resulting analogues in the synthesis of complex cyclic systems.

The primary approaches to utilizing this compound as a building block for macrocycles and polycycles would involve:

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for macrolactonization or macolactamization, respectively.

Introduction of Reactive Moieties: Functional groups such as terminal alkynes or alkenes can be introduced, typically by modification of the benzyl protecting group or by creating a derivative from the nitrile, to enable participation in reactions like ring-closing metathesis (RCM) or intramolecular cycloadditions.

Derivatization for Ring-Closing Metathesis (RCM)

A prominent strategy for macrocycle synthesis is the olefin ring-closing metathesis. To employ this compound in an RCM reaction, it must first be converted into a diene. A hypothetical route could involve the debenzylation of the starting material, followed by etherification with an alkenyl halide. The nitrile group could then be converted to an ester bearing another alkenyl group.

A plausible reaction sequence is outlined below:

Debenzylation: Removal of the benzyl group to expose the primary alcohol.

Introduction of the First Alkenyl Group: Etherification of the primary alcohol with an allyl halide.

Nitrile Conversion and Second Alkenyl Group Introduction: Hydrolysis of the nitrile to a carboxylic acid, followed by esterification with an allyl alcohol.

The resulting diene could then undergo an intramolecular RCM reaction to form a macrocyclic lactone. The efficiency of the RCM reaction is often dependent on the catalyst used and the reaction conditions.

Table 1: Hypothetical RCM Macrocyclization of a this compound Derivative

| Entry | Diene Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Allyl 3-(allyloxy)-2-methoxypropanoate | Grubbs II (5) | Toluene | 80 | 75 |

| 2 | Allyl 3-(allyloxy)-2-methoxypropanoate | Hoveyda-Grubbs II (5) | Dichloromethane | 40 | 82 |

Synthesis of Polycyclic Systems via Intramolecular Cycloaddition

For the synthesis of polycyclic structures, this compound could be derivatized to contain moieties capable of undergoing intramolecular cycloaddition reactions, such as a Diels-Alder reaction. This would involve introducing a diene and a dienophile into the molecule.

A potential synthetic route is as follows:

Nitrile Reduction: Reduction of the nitrile group to a primary amine.

Amide Formation with a Dienophile: Acylation of the amine with an acryloyl chloride to introduce the dienophile.

Debenzylation and Etherification with a Diene: Removal of the benzyl group and subsequent etherification with a sorbyl halide to introduce the diene.

The resulting molecule, containing both a diene and a dienophile, could then undergo an intramolecular Diels-Alder reaction upon heating to form a bicyclic lactam.

Table 2: Hypothetical Intramolecular Diels-Alder Cycloaddition

| Entry | Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-(3-((hexa-2,4-dien-1-yl)oxy)-2-methoxypropyl)acrylamide | Toluene | 110 | 24 | 68 |

| 2 | N-(3-((hexa-2,4-dien-1-yl)oxy)-2-methoxypropyl)acrylamide | Xylene | 140 | 18 | 75 |

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3 Benzyloxy 2 Methoxypropanenitrile

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3-(Benzyloxy)-2-methoxypropanenitrile. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure. researchgate.netst-andrews.ac.uk

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the methoxy (B1213986) protons, and the protons of the propanenitrile backbone. The benzylic methylene protons (PhCH₂-) and the protons on the chiral center and adjacent carbon would show characteristic splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the nitrile carbon, the carbons of the aromatic ring, the benzylic carbon, the methoxy carbon, and the two carbons of the ethylnitrile backbone.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. researchgate.netiupac.org

COSY experiments establish correlations between protons that are coupled to each other, helping to identify the spin systems within the propanenitrile backbone.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). unimi.it

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting the different fragments of the molecule, such as linking the benzyl group to the oxygen and the methoxy group to the propanenitrile chain. st-andrews.ac.uk

Predicted NMR Data for this compound The following table presents predicted chemical shifts based on analyses of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic-H (benzyl) | ~7.3 (multiplet, 5H) | ~127-138 | C=O (if present), Benzylic-C |

| Benzylic-CH₂ | ~4.6 (singlet or AB quartet, 2H) | ~70-75 | Aromatic-C, C3 of propane |

| CH (on C2) | ~4.0 (triplet or dd, 1H) | ~70-75 | C1 (CN), C3, Methoxy-C |

| CH₂ (on C3) | ~3.7 (doublet or dd, 2H) | ~65-70 | C2, Benzylic-C |

| Methoxy-CH₃ | ~3.4 (singlet, 3H) | ~55-60 | C2 |

| Nitrile-C | N/A | ~117-120 | CH (on C2) |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. unimi.it

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2200 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

C-O (Ether) stretch: Strong C-O stretching vibrations from the benzyloxy and methoxy groups are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.

Aromatic C=C stretch: Multiple sharp bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

Aromatic C-H stretch: A band just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicates the C-H stretching of the sp²-hybridized carbons of the aromatic ring.

Aliphatic C-H stretch: A band just below 3000 cm⁻¹ (typically 2995-2850 cm⁻¹) corresponds to the C-H stretching of the sp³-hybridized carbons of the methoxy and propanenitrile moieties. libretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2200 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2995 - 2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Variable, Sharp |

| Ether (C-O) | Stretch | 1250 - 1000 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula. ucr.edumdpi.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would be expected to show characteristic losses corresponding to the structural units of the molecule. Key fragment ions would likely include:

A prominent peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzyl group.

Loss of the methoxy group (-OCH₃) or the nitrile group (-CN).

Cleavage of the C-O bond of the benzyl ether.

HRMS analysis would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₁₁H₁₃NO₂), thereby distinguishing it from other isobaric compounds. unimi.it

Chromatographic Methods for Separation, Isolation, and Purity Determination

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for accurately determining its purity. zenodo.org

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol (B129727), would be suitable for separating this compound from polar and non-polar impurities.

Chiral HPLC: The carbon atom at the 2-position of the propanenitrile chain is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. chiralpedia.com This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. rjptonline.org Polysaccharide-based CSPs are commonly used for this type of separation. nih.gov The development of a robust chiral HPLC method is critical for controlling the stereochemical purity of the compound.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound may have limited volatility, it could potentially be analyzed by GC at elevated temperatures. GC is particularly useful for detecting and quantifying volatile impurities, such as residual solvents from the synthesis process. For less volatile analytes or to improve chromatographic performance, derivatization to more volatile forms can be employed, although this may not be necessary for this specific compound. ojp.gov

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

The purification of this compound from reaction mixtures or crude samples is effectively achieved using chromatographic techniques, primarily Thin-Layer Chromatography (TLC) for analysis and method development, followed by Column Chromatography for preparative-scale separation. orgchemboulder.comyoutube.com

Thin-Layer Chromatography (TLC)

TLC is an essential initial step to determine the optimal solvent system for separating this compound from impurities. Given the compound's structure, which includes a polar nitrile group, two ether linkages, and a non-polar benzyl group, it is expected to have intermediate polarity. A typical stationary phase for this analysis is silica gel (SiO₂), which is slightly acidic. chemistryhall.com For compounds sensitive to acid, neutral alumina (Al₂O₃) can be a viable alternative. chemistryhall.com

The selection of the mobile phase (eluent) is critical. ualberta.ca A common starting point for a compound of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (EtOAc). rochester.edu The ratio is adjusted to achieve a retention factor (Rf) for the target compound ideally between 0.2 and 0.4, which allows for effective separation from both more polar and less polar impurities. silicycle.com If the compound remains near the baseline, the polarity of the eluent should be increased by raising the proportion of ethyl acetate or by using a more polar solvent system like dichloromethane/methanol. chemistryhall.comrochester.edu

Illustrative TLC Eluent Systems for this compound:

| Eluent System (v/v) | Expected Rf Range | Observation |

|---|---|---|

| Hexane / Ethyl Acetate (4:1) | 0.1 - 0.2 | Low mobility, eluent is not polar enough. ualberta.ca |

| Hexane / Ethyl Acetate (1:1) | 0.3 - 0.5 | Good mobility, suitable for separation. rochester.edusilicycle.com |

This table is illustrative and based on general principles of chromatography for compounds with similar functional groups.

Column Chromatography

Once an appropriate solvent system is identified via TLC, column chromatography is employed for purification on a larger scale. orgchemboulder.com The stationary phase, typically silica gel, is packed into a vertical column. youtube.com The crude sample containing this compound is loaded onto the top of the column, and the eluent is passed through. orgchemboulder.com

The polarity of the eluent is often kept slightly lower than the optimal system determined by TLC to ensure good separation on the longer column. A gradient elution, where the polarity of the solvent is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexane), can be particularly effective for separating compounds with close Rf values. orgchemboulder.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. youtube.com

Stereochemical Analysis and Enantiomeric Excess Determination

The carbon atom at the second position (C2) of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Determining the stereochemical purity, or enantiomeric excess (ee), is crucial.

Advanced Chiral Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and accurate method for separating and quantifying the enantiomers of chiral compounds like this compound. uma.eswvu.edu

The principle involves the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. wvu.edu CSPs based on polysaccharides, such as cellulose or amylose derivatives coated on a silica support, are widely used and effective for a broad range of chiral molecules.

For a nitrile-containing compound, both normal-phase (e.g., hexane/isopropanol mobile phase) and reversed-phase (e.g., acetonitrile/water mobile phase) methods can be developed. sorbtech.com The choice of mobile phase and CSP depends on the specific compound and requires empirical screening for the best resolution.

Hypothetical Chiral HPLC Separation Data:

| Parameter | Value |

|---|---|

| Chiral Column | Chiralpak® IA (Amylose derivative) |

| Mobile Phase | Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

This table presents a hypothetical but realistic set of conditions for the chiral separation of a compound like this compound.

Optical Rotation and Circular Dichroism

Optical Rotation

As a chiral molecule, each enantiomer of this compound will rotate the plane of plane-polarized light by an equal amount but in opposite directions. libretexts.orgpressbooks.pub This property, known as optical activity, is measured using a polarimeter. libretexts.org The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orgmasterorganicchemistry.com

The specific rotation of an enantiomerically pure sample can be used as a reference. pressbooks.pub A measurement of a sample's optical rotation can then be used to calculate its enantiomeric excess, although this method is less accurate than chiral chromatography, especially for samples with low ee values. nih.govyoutube.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.govacs.org Chiral molecules produce a characteristic CD spectrum. The enantiomers of this compound would be expected to produce mirror-image CD spectra. nih.gov This technique is highly sensitive to the three-dimensional structure of the molecule and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of similar compounds of known configuration. It is also a powerful tool for determining enantiomeric ratios. nih.govacs.org

Application of Chiral Derivatizing Agents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is typically unable to distinguish between enantiomers because they are isochronous (have identical chemical shifts). However, by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. nih.govwikipedia.org These diastereomers have different physical properties and, crucially, are no longer isochronous in the NMR spectrum. nih.govwikipedia.org

For this compound, a suitable CDA would be one that can react with a functional group in the molecule or interact strongly with it. While the target compound itself lacks common reactive sites like hydroxyl or amine groups for standard derivatization, chiral solvating agents (CSAs) or certain metal complexes can be used. unipi.it Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers, inducing chemical shift differences. unipi.it

Alternatively, dirhodium complexes, such as those derived from Mosher's acid, have been shown to act as chiral auxiliaries for the recognition of nitriles. The complexation of the nitrile's lone pair to the chiral rhodium center can induce diastereotopic splitting of proton (¹H NMR) signals, particularly those close to the stereocenter. The integration of the separated signals allows for the direct calculation of the enantiomeric ratio. semanticscholar.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl acetate |

| Dichloromethane |

| Methanol |

| Isopropanol |

| Acetonitrile |

Q & A

Q. What are the recommended synthetic routes for 3-(Benzyloxy)-2-methoxypropanenitrile in laboratory settings?

- Methodological Answer : A common approach involves introducing the benzyloxy group via nucleophilic substitution. For example, benzyl bromide derivatives can react with hydroxyl-containing precursors under basic conditions (e.g., KCO) in polar aprotic solvents like DMF. Methoxy groups may be introduced earlier using methylating agents (e.g., methyl iodide) with appropriate protecting strategies. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Similar protocols are used for structurally related nitriles with benzyloxy substituents .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of vapors. Avoid contact with strong oxidizers or acids due to the nitrile group’s reactivity.

- Storage : Keep in a tightly sealed container under inert gas (e.g., N) in a cool, dry place. Store away from moisture and light to prevent hydrolysis or degradation. Monitor for discoloration or precipitate formation as stability indicators .

Q. What are the key spectroscopic signatures (NMR, IR) indicative of successful synthesis?

- Methodological Answer :

- H NMR : Expect signals for benzyloxy aromatic protons (δ 7.3–7.5 ppm), methoxy protons (δ ~3.3–3.5 ppm), and nitrile-adjacent methylene/methine groups (δ 2.5–4.0 ppm).

- IR : A sharp C≡N stretch near ~2240 cm confirms the nitrile group. Benzyloxy C-O stretches appear at ~1250–1150 cm.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Reference spectral data from structurally similar nitriles .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in purity assessment, especially when commercial data is unavailable?

- Methodological Answer :

- LC-MS/UV : Quantify purity by integrating peaks under optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid).

- C NMR : Detect trace impurities via minor peaks, particularly in the nitrile carbon region (~115–120 ppm).

- Elemental Analysis : Confirm C/H/N ratios to validate stoichiometry.

- Note: Sigma-Aldrich explicitly states that analytical data may not be provided, necessitating independent validation .

Q. How can conflicting reactivity data for the nitrile group during nucleophilic additions be resolved?

- Methodological Answer :

- Controlled Reactivity Screening : Test under varying conditions (e.g., pH, temperature, solvent polarity). For example, in basic aqueous media, nitriles may hydrolyze to amides/carboxylic acids, while in anhydrous conditions, they remain inert.

- In Situ Monitoring : Use FT-IR to track nitrile group disappearance (2240 cm) during reactions.

- Computational Modeling : Apply DFT calculations to predict electronic effects of the benzyloxy and methoxy substituents on nitrile reactivity .

Q. What strategies optimize yield in multi-step syntheses involving benzyloxy protection?

- Methodological Answer :

- Protection-Deprotection : Use benzyl ethers as temporary protecting groups for hydroxyl moieties. Optimize deprotection (e.g., catalytic hydrogenation with Pd/C) to minimize side reactions.

- Stepwise Solvent Selection : Employ DMF for substitution steps and switch to THF or dichloromethane for less polar intermediates.

- By-Product Mitigation : Monitor reaction progress via TLC and isolate intermediates promptly. For example, over-alkylation can be avoided by controlling stoichiometry and reaction time .

Q. How does the electronic environment of the benzyloxy group influence stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The electron-donating benzyloxy group stabilizes adjacent carbocations, potentially accelerating hydrolysis. Conduct stability studies in HCl/MeOH (0.1–1 M) at 25–50°C.

- Basic Conditions : Benzyloxy ethers may undergo β-elimination under strong bases (e.g., NaOH). Use milder bases (e.g., NaHCO) for reactions requiring basicity.

- Structural Insights : X-ray crystallography (as in related benzyloxy compounds) reveals steric and electronic effects on bond angles and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.